1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
“1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 314744-43-9 . It has a molecular weight of 303.77 and its IUPAC name is 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylic acid . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 303.77 .Scientific Research Applications
Anticancer Potential
Research into the anticancer potential of derivatives related to 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid has shown promising results. Specifically, the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole core has demonstrated strong anticancer activities, with certain derivatives exhibiting low IC50 values, indicating their effectiveness as anticancer agents against specific cell lines. This suggests their potential for development into therapeutic agents upon further in vivo studies to ascertain their practical applications in cancer treatment (Rehman et al., 2018).
Enzyme Inhibition for Alzheimer's Disease
Derivatives of this compound have also been explored as potential drug candidates for Alzheimer's disease. Synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide and their evaluation for enzyme inhibition activity against acetylcholinesterase (AChE) highlight their potential. The compounds exhibited promising enzyme inhibition, indicating their potential as new drug candidates for Alzheimer’s disease management (Rehman et al., 2018).
Antibacterial Applications
The compound's derivatives have been assessed for their antibacterial properties, with specific focus on combating various bacterial strains. Synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were evaluated for their antibacterial potential, revealing moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. This research supports the potential use of these derivatives as antibacterial agents, further emphasizing the compound's versatility in medicinal chemistry applications (Iqbal et al., 2017).
Synthesis of Heterocyclic Derivatives
The compound serves as a precursor in the synthesis of various heterocyclic derivatives with potential pharmaceutical applications. Studies have explored the synthesis and biological activities of new sulfonyl hydrazone and piperidine derivatives. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, demonstrating the compound's utility in creating biologically active molecules with potential therapeutic benefits (Karaman et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as pyrrolidine derivatives, have been used in drug discovery for the treatment of various human diseases . The pyrrolidine ring, a common feature in these compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWIRWFTDFGFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353287 |
Source
|
Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314744-43-9 |
Source
|
Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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